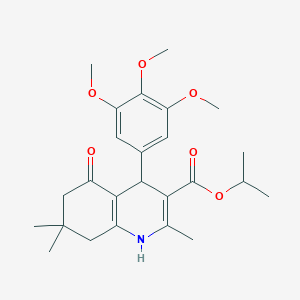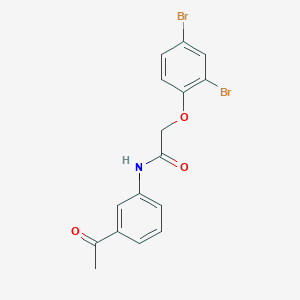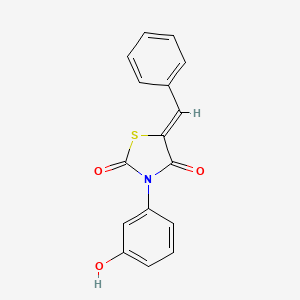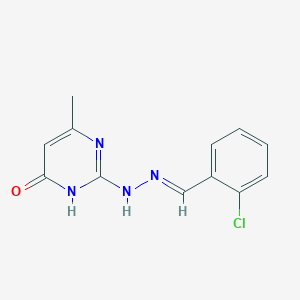
2,2,6,6-Tetramethylpiperidine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylpiperidine-3,4-dione is an organic compound characterized by its piperidine ring structure with four methyl groups attached at the 2, 2, 6, and 6 positions, and two ketone groups at the 3 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-3,4-dione typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. One common method includes the use of oxidizing agents such as oxone or iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, iodine, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, which can be further utilized in different chemical syntheses.
科学的研究の応用
2,2,6,6-Tetramethylpiperidine-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism by which 2,2,6,6-Tetramethylpiperidine-3,4-dione exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other substrates, facilitating catalytic reactions. Its unique structure allows it to participate in redox reactions, making it a valuable tool in synthetic chemistry.
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ketone groups.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidone: Another ketone derivative with different reactivity and applications.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-3,4-dione stands out due to its dual ketone functionality, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2,2,6,6-tetramethylpiperidine-3,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(11)7(12)9(3,4)10-8/h10H,5H2,1-4H3 |
InChIキー |
SGYYNHNPUTVBEZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(=O)C(N1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)



![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)
![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)


![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)
